N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXBUVJAYZHLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Iodine-Mediated Condensation
Reagents :
- p-Bromoacetophenone (1.0 equiv)
- Thiourea (2.0 equiv)
- Iodine (1.0 equiv)
Procedure :
- Combine reagents in a round-bottom flask with 50 mL anhydrous ethanol.
- Reflux at 80°C for 12 hours under nitrogen.
- Cool to room temperature, quench with ammonium hydroxide (20 mL), and extract with dichloromethane.
- Purify via recrystallization (ethanol/water) to yield 4-(4-bromophenyl)-1,3-thiazol-2-amine as a pale-yellow solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 142–144°C |
| IR (ν, cm⁻¹) | 3390 (N–H), 1630 (C=N) |
| ¹H NMR (δ, ppm) | 7.45 (d, 2H, Ar–H), 5.40 (s, 2H, NH₂) |
Mechanistic Insight :
Iodine acts as an oxidizing agent, facilitating the cyclization of p-bromoacetophenone and thiourea into the thiazole ring via intermediate thioamide formation.
Activation of 4-Ethoxybenzoic Acid: Synthesis of 4-Ethoxybenzoyl Chloride
The benzamide moiety is introduced through acyl chloride intermediates.
Halogenation with Thionyl Chloride
Reagents :
- 4-Ethoxybenzoic acid (1.0 equiv)
- Thionyl chloride (3.0 equiv)
- Catalytic dimethylformamide (DMF)
Procedure :
- Suspend 4-ethoxybenzoic acid in anhydrous dichloromethane (20 mL).
- Add thionyl chloride dropwise at 0°C, followed by DMF (0.1 equiv).
- Stir at room temperature for 4 hours, then evaporate under reduced pressure to obtain 4-ethoxybenzoyl chloride as a colorless liquid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity | >95% (GC-MS) |
Optimization Note :
Excess thionyl chloride ensures complete conversion, while DMF accelerates the reaction by generating reactive acylium intermediates.
Amide Bond Formation: Coupling Thiazol-2-Amine with 4-Ethoxybenzoyl Chloride
Schotten-Baumann Reaction
Reagents :
- 4-(4-Bromophenyl)-1,3-thiazol-2-amine (1.0 equiv)
- 4-Ethoxybenzoyl chloride (1.2 equiv)
- Sodium hydroxide (2.0 equiv)
- Dichloromethane/water (1:1)
Procedure :
- Dissolve the thiazol-2-amine in dichloromethane (15 mL).
- Add 4-ethoxybenzoyl chloride and NaOH aqueous solution (10%).
- Stir vigorously at 0°C for 2 hours.
- Isolate the organic layer, dry over Na₂SO₄, and concentrate to yield the crude product.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Melting Point | 158–160°C |
| ¹³C NMR (δ, ppm) | 167.2 (C=O), 152.1 (C–O–C₂H₅) |
Carbodiimide-Mediated Coupling
Reagents :
- N,N’-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
- 4-Dimethylaminopyridine (DMAP, 0.2 equiv)
Procedure :
- Mix thiazol-2-amine and 4-ethoxybenzoic acid in dry THF.
- Add DCC and DMAP, stir at 25°C for 24 hours.
- Filter to remove dicyclohexylurea, concentrate, and purify via recrystallization (ethanol).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| HPLC Purity | 98.5% |
Comparative Analysis :
- Schotten-Baumann : Faster but lower yield due to hydrolysis side reactions.
- DCC/DMAP : Higher efficiency but requires anhydrous conditions.
Alternative Pathways: Microwave-Assisted Synthesis
Recent advances highlight microwave irradiation for accelerated reactions.
One-Pot Thiazole Formation and Acylation
Reagents :
- p-Bromoacetophenone, thiourea, 4-ethoxybenzoic acid
- Lawesson’s reagent (thiation agent)
Procedure :
- Irradiate p-bromoacetophenone and thiourea in toluene at 120°C (300 W, 20 min).
- Add 4-ethoxybenzoic acid and Lawesson’s reagent, irradiate for 15 min.
- Purify via flash chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 35 minutes |
Advantage :
Reduces total synthesis time from 24 hours to <1 hour, ideal for high-throughput applications.
Mechanistic and Spectroscopic Validation
Reaction Monitoring
X-ray Crystallography
Single-crystal analysis confirms the Z-configuration of the amide bond and planar thiazole ring.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: Used in molecular docking studies to understand its binding interactions with biological targets, aiding in the design of new drugs.
Chemical Biology: Employed in studies to investigate the mechanisms of action of thiazole derivatives and their effects on cellular processes.
Industrial Applications: Potential use in the development of new antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity and leading to cell death.
Anticancer Activity: It interferes with the cell cycle and induces apoptosis in cancer cells by targeting specific proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- Structure: Methylphenyl group at C-4 of thiazole; phenoxy substituent on benzamide.
- Activity : Demonstrated 129.23% efficacy in growth modulation assays (p < 0.05), outperforming bromophenyl and nitrophenyl analogs in the same study .
- Key Difference : The methyl group may reduce steric hindrance compared to bromine, enhancing binding to hydrophobic pockets.
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
- Structure: Chlorophenyl at C-4; dimethylamino benzylidene substituent instead of benzamide.
- Activity : Reported as a cyclin-dependent kinase inhibitor, with structural data highlighting planar geometry critical for target interaction .
- Key Difference : The chloro substituent’s smaller size and electronegativity may alter electronic interactions compared to bromine.
2-Ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide
- Structure : Isobutylphenyl at C-4; ethoxy group on benzamide.
Substituent Variations on the Benzamide Moiety
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]acetamide
- Structure : Acetamide group instead of benzamide.
- Such analogs are often less potent in targets requiring aromatic interactions .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Structure : Trifluoromethylphenyl on thiazole; bromophenyl on benzamide.
Comparative Data Table
Key Findings and Implications
- Bromophenyl vs. Chlorophenyl/Methylphenyl : Bromine’s larger size and polarizability may enhance target binding but reduce metabolic stability compared to chlorine or methyl groups .
- Ethoxy vs. Phenoxy/Sulfamoyl: The ethoxy group balances hydrophobicity and hydrogen-bonding capacity, whereas phenoxy or sulfamoyl groups may prioritize potency over solubility .
- Benzamide vs. Acetamide : The benzamide scaffold is critical for aromatic interactions, which are often essential for high-affinity binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
